2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1285588-73-9
VCID: VC4686516
InChI: InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10)
SMILES: CCOC1=NC(=C(S1)C(=O)O)C
Molecular Formula: C7H9NO3S
Molecular Weight: 187.21

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1285588-73-9

Cat. No.: VC4686516

Molecular Formula: C7H9NO3S

Molecular Weight: 187.21

* For research use only. Not for human or veterinary use.

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid - 1285588-73-9

Specification

CAS No. 1285588-73-9
Molecular Formula C7H9NO3S
Molecular Weight 187.21
IUPAC Name 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10)
Standard InChI Key MAHSJHUBTQGPIC-UHFFFAOYSA-N
SMILES CCOC1=NC(=C(S1)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid (C₇H₉NO₃S) combines a thiazole ring with strategically positioned functional groups (Figure 1). Key structural features include:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • Ethoxy group: An -OCH₂CH₃ substituent at position 2.

  • Methyl group: A -CH₃ group at position 4.

  • Carboxylic acid: A -COOH group at position 5.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₉NO₃S
Molecular Weight187.21 g/mol
SMILESCCOC1=NC(=C(S1)C(=O)O)C
InChIKeyMAHSJHUBTQGPIC-UHFFFAOYSA-N
Predicted LogP1.2 (Moderate lipophilicity)

The compound’s collision cross-section (CCS), a critical parameter for mass spectrometry, varies with adduct formation (Table 2) .

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS
[M+H]⁺188.03760139.6
[M+Na]⁺210.01954149.5
[M-H]⁻186.02304139.0

Synthesis and Industrial Production

The synthesis of 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid involves multi-step protocols optimized for yield and scalability.

Laboratory-Scale Synthesis

A representative route proceeds via:

  • Formation of the thiazole ring: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions.

  • Ethoxy group introduction: Nucleophilic substitution using ethyl bromide or diazoethane.

  • Carboxylation: Oxidation of a methyl precursor or direct carboxylation using CO₂ under high pressure.

Industrial methods employ continuous flow reactors to enhance reaction control and purity. For example, a methanol-water mixture with potassium carbonate facilitates the elimination of byproducts during ester hydrolysis.

Chemical Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

Esterification and Amidation

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters, useful for prodrug design.

  • Amidation: Coupling with amines via carbodiimide-mediated reactions generates amide derivatives with enhanced bioavailability.

Ring Modification

  • Electrophilic substitution: The thiazole ring undergoes halogenation or nitration at position 4, guided by the methyl group’s directing effects.

  • Reductive cleavage: Hydrogenolysis of the thiazole ring with Raney nickel produces open-chain thioamides .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase inhibitors: Modifications at the carboxylic acid group enhance ATP-binding pocket affinity.

  • Antiviral agents: Thiazole cores interfere with viral protease activity.

Agrochemical Development

Derivatives function as:

  • Herbicides: Disruption of plant acetyl-CoA carboxylase.

  • Fungicides: Inhibition of ergosterol biosynthesis in fungi.

Research Implications and Future Directions

Despite its potential, 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid remains underexplored. Priority research areas include:

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the ethoxy and methyl groups to optimize bioactivity.

  • Computational modeling: Docking studies to identify molecular targets (e.g., enzymes, receptors).

  • Green synthesis: Developing solvent-free or catalytic methods to improve sustainability.

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